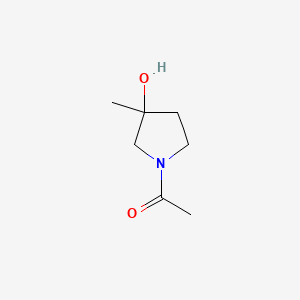

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the biogenic acid can be reacted with ethanolamine and hydrogen using small amounts of water as solvent together with solid catalysts . Another approach effectively utilizes the acid functionality presents the conversion into pyrrolidones by reaction with amines .

Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, Dodecanamide, N-(2-hydroxyethyl)- has a molecular formula of C14H29NO2 and a molecular weight of 243.3856 .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the degradation of amines is a significant issue allied to amine-based carbon dioxide (CO2) absorption in post-combustion CO2 capture . Another example is the conversion of biogenic acids into pyrrolidones by reaction with amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-(2-Hydroxyethyl)piperazine (HEPZ) has a high boiling point of 246°C, a melting point of -38.5°C, and better water solubility and thermal stability than PZ .

Wissenschaftliche Forschungsanwendungen

Carbon Capture and Storage (CCS)

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride: is a derivative of piperazine and has shown potential in the field of CCS. It is used in amine scrubbing techniques to capture CO2 due to its good mutual solubility in aqueous solutions, low melting point, and high boiling point . This compound can replace traditional activators in mixed amine systems, enhancing the efficiency of CO2 capture from flue gases in power plants.

Ion-Exchange Chromatography

This compound is also applicable in ion-exchange chromatography, a technique used for the separation and determination of ionic compounds. It is particularly useful in the separation of peptides, proteins, nucleic acids, and related biopolymers which are charged molecules of varying molecular sizes and natures .

Pharmaceutical Synthesis

As an intermediate in organic chemical synthesis, N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is used in the pharmaceutical industry for the synthesis of various drugs. Its properties make it suitable for creating complex molecules that require specific structural characteristics .

Wirkmechanismus

Target of Action

The primary target of N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride is the P2X7 receptor . The P2X7 receptor is a subtype of the P2X receptor family, which plays a crucial role in various physiological and pathological processes, including inflammation and pain sensation .

Mode of Action

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride interacts with its target, the P2X7 receptor, by antagonizing its function This means that the compound binds to the receptor and inhibits its normal activity

Biochemical Pathways

Given its target, it is likely to influence pathways related to inflammation and pain sensation, as these are known to involve the p2x7 receptor .

Pharmacokinetics

It is known that the compound readily passes the blood-brain barrier , suggesting good bioavailability in the central nervous system

Result of Action

Given its antagonistic action on the P2X7 receptor, it is likely to modulate processes related to inflammation and pain sensation

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

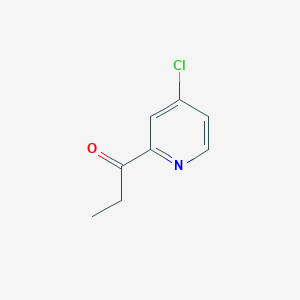

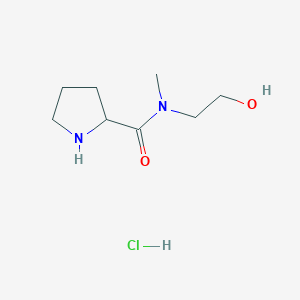

IUPAC Name |

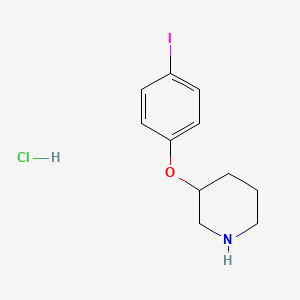

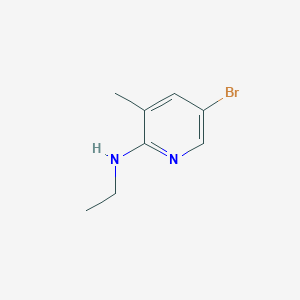

N-(2-hydroxyethyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-10(5-6-11)8(12)7-3-2-4-9-7;/h7,9,11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBLNQRGQKSOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxyethyl)-N-methyl-2-pyrrolidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)

![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)